molecular formula C14H32O6P2 B080234 Tetrakis(1-methylethyl) ethylidenebisphosphonate CAS No. 10596-16-4

Tetrakis(1-methylethyl) ethylidenebisphosphonate

Cat. No.: B080234
CAS No.: 10596-16-4
M. Wt: 358.35 g/mol
InChI Key: HVINTUFGJARCPM-UHFFFAOYSA-N
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Description

Tetrakis(1-methylethyl) ethylidenebisphosphonate is a chemical compound with the molecular formula C14H32O6P2 It is known for its unique structure and properties, making it a subject of interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrakis(1-methylethyl) ethylidenebisphosphonate typically involves the reaction of appropriate phosphonate precursors under controlled conditions. One common method includes the reaction of diisopropyl phosphite with ethylidene chloride in the presence of a base, such as sodium hydride, to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

Tetrakis(1-methylethyl) ethylidenebisphosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the phosphonate groups to phosphine or other reduced forms.

    Substitution: The compound can participate in substitution reactions where the phosphonate groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acids, while substitution reactions can produce a variety of phosphonate derivatives.

Scientific Research Applications

Tetrakis(1-methylethyl) ethylidenebisphosphonate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential role in biological systems, particularly in enzyme inhibition and as a biomimetic agent.

    Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to interact with biological molecules.

    Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Tetrakis(1-methylethyl) ethylidenebisphosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate groups can mimic phosphate groups in biological molecules, allowing the compound to inhibit enzyme activity or modulate receptor function. This interaction can affect various biochemical pathways, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Tetraisopropyl methylenediphosphonate
  • Tetrakis(1-methylethyl) methylenediphosphonate

Uniqueness

Tetrakis(1-methylethyl) ethylidenebisphosphonate is unique due to its specific structure, which provides distinct reactivity and interaction profiles compared to similar compounds

Properties

IUPAC Name

2-[1-di(propan-2-yloxy)phosphorylethyl-propan-2-yloxyphosphoryl]oxypropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H32O6P2/c1-10(2)17-21(15,18-11(3)4)14(9)22(16,19-12(5)6)20-13(7)8/h10-14H,1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXOGLFBPOCMQCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OP(=O)(C(C)P(=O)(OC(C)C)OC(C)C)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H32O6P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80909840
Record name Tetrapropan-2-yl ethane-1,1-diylbis(phosphonate)
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Molecular Weight

358.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10596-16-4
Record name P,P,P′,P′-Tetrakis(1-methylethyl) P,P′-ethylidenebis[phosphonate]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10596-16-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrakis(1-methylethyl) ethylidenebisphosphonate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetrapropan-2-yl ethane-1,1-diylbis(phosphonate)
Source EPA DSSTox
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Record name Tetrakis(1-methylethyl) ethylidenebisphosphonate
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